Cas no 1323710-31-1 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide)

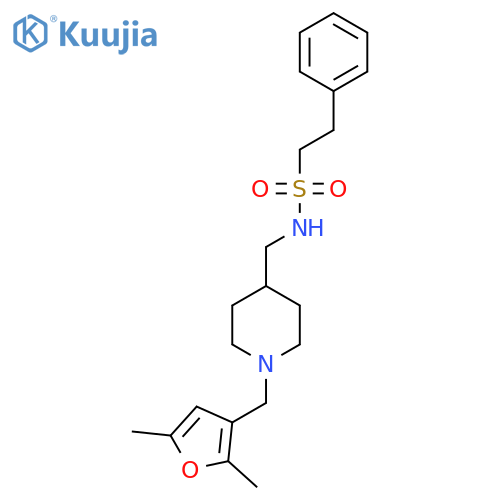

1323710-31-1 structure

商品名:N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide

N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide

- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

- N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide

- AKOS024490269

- N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-phenylethanesulfonamide

- VU0629788-1

- F5017-1057

- 1323710-31-1

-

- インチ: 1S/C21H30N2O3S/c1-17-14-21(18(2)26-17)16-23-11-8-20(9-12-23)15-22-27(24,25)13-10-19-6-4-3-5-7-19/h3-7,14,20,22H,8-13,15-16H2,1-2H3

- InChIKey: UYHRVMURAUCPEL-UHFFFAOYSA-N

- ほほえんだ: S(CCC1C=CC=CC=1)(NCC1CCN(CC2C=C(C)OC=2C)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 390.19771400g/mol

- どういたいしつりょう: 390.19771400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 70.9Ų

N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-1057-1mg |

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide |

1323710-31-1 | 1mg |

$54.0 | 2023-09-10 |

N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1323710-31-1 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量